Fadraciclib

Description

Fadraciclib is an orally bioavailable inhibitor of cyclin dependent kinases 2, 5 and 9 (CDK2/5/9), with potential antineoplastic and chemoprotective activities. Upon oral administration, this compound selectively binds to and inhibits the activity of CDK2, 5 and 9, which leads to inhibition of CDK2, 5 and 9-dependent cellular pathways, downregulation of genes involved in the pro-survival pathway, prevention of the activation of DNA double-strand break repair pathways, and induction of both cell cycle arrest and apoptosis. This inhibits the proliferation of CDK2/5/9-overexpressing tumor cells. In addition, CYC065 protects hematopoietic stem and progenitor cells (HSPCs), prevents myelosuppression, and preserves the function of the bone marrow. CDKs are serine/threonine kinases involved in the regulation of the cell cycle and may be overexpressed in certain cancer cell types; they play key roles in tumor cell proliferation, the regulation of transcription, and DNA damage repair.

inhibits both CDK12 and CDK13; structure in first source

Structure

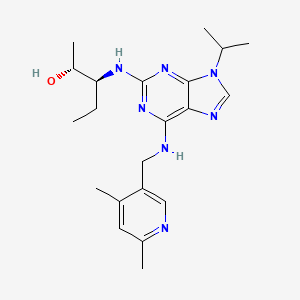

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPIYBKBHMZCJI-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070790-89-4 | |

| Record name | CYC-065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070790894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYC-065 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FADRACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YET2XNU791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fadraciclib: A Technical Guide to its Target Proteins and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a potent and selective, orally bioavailable, second-generation aminopurine inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] By targeting these key regulators of cell cycle progression and transcription, this compound represents a promising therapeutic strategy for a range of malignancies, including solid tumors and hematological cancers.[1][5] This technical guide provides an in-depth overview of this compound's target proteins, its impact on critical signaling pathways, and detailed methodologies for key experimental procedures used in its characterization.

Core Target Proteins and Mechanism of Action

This compound's primary mechanism of action is the dual inhibition of CDK2 and CDK9.

-

CDK9 Inhibition and Transcriptional Control: CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents RNAPII phosphorylation, leading to a global suppression of transcription.[2][6] This has a profound impact on the expression of short-lived and highly transcribed genes, many of which are crucial for cancer cell survival and proliferation. Notably, this compound treatment leads to the rapid downregulation of key anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL1) and oncogenic transcription factors like MYC.[6][7] The depletion of these pro-survival factors is a primary driver of this compound-induced apoptosis in cancer cells.

-

CDK2 Inhibition and Cell Cycle Regulation: CDK2, in association with Cyclin E and Cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle. This compound's inhibition of CDK2 leads to cell cycle arrest, primarily in the G1 phase, particularly in cancer cells that are dependent on CDK2 activity for proliferation.[4] This is especially relevant in tumors with amplification or overexpression of Cyclin E1 (CCNE1).

The synergistic inhibition of both CDK2 and CDK9 positions this compound as a multi-faceted anti-cancer agent, simultaneously halting cell cycle progression and inducing apoptosis through transcriptional disruption.

Quantitative Data Summary

Kinase Selectivity Profile of this compound

This compound exhibits high selectivity for CDK2 and CDK9 over other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases.

| Kinase Target | IC50 (nM) |

| CDK2/cyclin A | 5 |

| CDK9/cyclin T1 | 26 |

| CDK5/p25 | 21 |

| CDK3/cyclin E1 | 29 |

| CDK7/cyclin H/MAT1 | >10,000 |

| CDK4/cyclin D1 | >10,000 |

Data sourced from Frame et al., PLOS One, 2020.

Anti-proliferative Activity of this compound in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal growth inhibition (GI50) values are presented for selected cell lines.

| Cell Line | Cancer Type | Key Genetic Features | GI50 (µM) |

| OCI-AML3 | Acute Myeloid Leukemia | 0.44 ± 0.01 (72h) | |

| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | 0.25 ± 0.01 (72h) |

| MV4-11 | Acute Myeloid Leukemia | MLL-AF4, FLT3-ITD | 0.52 ± 0.01 (72h) |

| USC-ARK-2 | Uterine Serous Carcinoma | CCNE1-overexpressing | 0.124 ± 0.058 |

| USC-ARK-7 | Uterine Serous Carcinoma | CCNE1-overexpressing | 0.124 ± 0.058 |

| CCNE1 low-expressing USC cell lines | Uterine Serous Carcinoma | 0.415 ± 0.118 |

Data for AML cell lines sourced from a 2021 study on the interrogation of this compound in AML.[6] Data for USC cell lines sourced from MedChemExpress product information.[3]

Signaling Pathways and Experimental Workflows

This compound's Impact on the CDK9-RNAPII-MCL1/MYC Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the CDK9-mediated transcription of key pro-survival genes.

Caption: this compound inhibits CDK9, preventing RNAPII phosphorylation and subsequent transcription of MCL1 and MYC, leading to apoptosis.

This compound's Impact on the CDK2-Cell Cycle Signaling Pathway

The following diagram illustrates this compound's role in disrupting the G1/S transition of the cell cycle through CDK2 inhibition.

Caption: this compound inhibits CDK2, preventing Rb phosphorylation, which leads to G1 cell cycle arrest.

Experimental Workflow for Assessing this compound's Cellular Effects

The following diagram outlines a typical experimental workflow to characterize the effects of this compound on cancer cells.

Caption: A standard workflow to evaluate this compound's impact on cancer cell viability, protein expression, and cell cycle progression.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2 and CDK9.

Methodology:

-

Reagents and Materials:

-

Recombinant human CDK2/cyclin A and CDK9/cyclin T1 enzymes.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP at a concentration approximating the Km for each enzyme.

-

Substrate peptide (e.g., a derivative of the retinoblastoma protein for CDK2).

-

This compound serially diluted in DMSO.

-

384-well plates.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

-

Procedure:

-

Dispense kinase and substrate in kinase buffer into the wells of a 384-well plate.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Cell Viability (Resazurin Reduction) Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Reagents and Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound.

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered).[8]

-

96-well clear-bottom black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for the desired duration (e.g., 72 hours).

-

Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C, protected from light.[8]

-

Measure the fluorescence of the reduced resorufin using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[8]

-

Subtract the background fluorescence from wells containing medium and resazurin only.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the GI50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation status of key target proteins.

Methodology:

-

Reagents and Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies against p-RNAPII (Ser2), total RNAPII, MCL1, MYC, p-Rb, total Rb, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells and treat with this compound or DMSO for the desired time points.

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

This compound is a promising dual CDK2 and CDK9 inhibitor with a well-defined mechanism of action that involves the disruption of cell cycle control and the induction of apoptosis through transcriptional suppression of key oncogenic drivers. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with or interested in this class of targeted therapies. Further investigation into this compound's efficacy in various cancer models and in combination with other anti-cancer agents is warranted to fully realize its therapeutic potential.

References

- 1. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interrogation of novel CDK2/9 inhibitor this compound (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Cyclacel Unveils New Data on this compound at 2024 ASCO Meeting [synapse.patsnap.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Fadraciclib (CYC065): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadraciclib (CYC065) is a second-generation, orally available, and potent ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. It is designed to serve as a resource for researchers and professionals in the field of drug development and oncology. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to facilitate a deeper understanding of this promising clinical candidate.

Chemical Structure and Synthesis

This compound was developed through the optimization of the aminopurine scaffold of the first-generation CDK inhibitor, seliciclib.[4] The medicinal chemistry efforts focused on enhancing target inhibitory potency and metabolic stability, leading to a compound with improved aqueous solubility and significantly enhanced anti-proliferative activity.[4]

Chemical Name: (2R,3S)-3-[[6-[[(4,6-dimethyl-3-pyridinyl)methyl]amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-2-pentanol[5]

Chemical Formula: C₂₁H₃₁N₇O[3]

Molecular Weight: 397.52 g/mol [3]

CAS Number: 1070790-89-4[3]

Synthesis of this compound

The synthesis of this compound involves the reaction of (4,6-dimethyl-pyridin-3-ylmethyl)-(2-fluoro-9-isopropyl-9H-purin-6-yl)-amine with (2R,3S)-3-amino-pentan-2-ol.[4]

Experimental Protocol:

To a stirred solution of (4,6-dimethyl-pyridin-3-ylmethyl)-(2-fluoro-9-isopropyl-9H-purin-6-yl)-amine (300 mg, 0.84 mmol) in a 4:1 mixture of n-BuOH and DMSO (5 ml) at room temperature under an argon atmosphere, DIEA (1.7 ml, 10 eq, 8.4 mmol) is added, followed by (2R,3S)-3-amino-pentan-2-ol (0.5 g, 4.8 mmol).[4] The reaction flask is then fitted with a condenser and placed in a preheated oil bath at 140°C. The reaction mixture is stirred at this temperature for 72 hours.[4]

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of CDK2 and CDK9.[3] Inhibition of these kinases disrupts key cellular processes that are often dysregulated in cancer.

-

CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[2][6] Inhibition of CDK2 by this compound leads to a blockage of cells in the G1 phase, thereby inhibiting cell proliferation.[2] This is particularly effective in cancers with overexpression of Cyclin E1 (CCNE1).[2]

-

CDK9 Inhibition: CDK9, as a component of the positive transcription elongation factor b (P-TEFb), is essential for the regulation of transcription.[5][7] It phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation.[5][8] By inhibiting CDK9, this compound leads to a decrease in the transcription of key pro-survival and oncogenic proteins with short half-lives, such as MCL1 and MYC.[5][8] This ultimately induces rapid apoptosis in cancer cells.[5][8]

Quantitative Data

Kinase Inhibitory Potency

This compound demonstrates high potency against CDK2 and CDK9, with significantly lower activity against other kinases.[1]

| Kinase Target | IC₅₀ (nM) |

| CDK2/cyclin A | 5[1] |

| CDK9/cyclin T1 | 26[1][3] |

| CDK5/p25 | 21[1] |

| CDK3/cyclin E1 | 29[1] |

| CDK7/cyclin H | >40-fold less potent than CDK2[1] |

| CDK4/cyclin D3 | >40-fold less potent than CDK2[1] |

| CLK2 | >40-fold less potent than CDK2[1] |

| CLK1 | >100-fold less potent than CDK2[1] |

| CDK1/cyclin B | >100-fold less potent than CDK2[1] |

Cellular Anti-proliferative Activity

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines.

| Cell Line Type | Condition | IC₅₀ (nM) |

| Uterine Serous Carcinomas (USC) | CCNE1-overexpressing | 124.1 ± 57.8[2] |

| Uterine Serous Carcinomas (USC) | Low CCNE1-expressing | 415 ± 117.5[2] |

| Colorectal Cancer Patient-Derived Organoids (PDOs) | - | 2.65 ± 3.92 µM[9] |

Pharmacokinetic Parameters (Human Phase I Study)

| Parameter | Value |

| Administration | 4-hour intravenous infusion[6] |

| Average Half-life | 1.64 h to 3.9 h[6] |

| Recommended Phase 2 Dose (RP2D) | 192 mg/m²[6] |

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against a panel of kinases.

Methodology:

-

Recombinant CDK/cyclin enzymes are generated.[1]

-

Kinase assays are performed using ATP concentrations that approximate the Kₘ values for each respective kinase.[1]

-

This compound is tested at a range of concentrations (typically a 10-point concentration curve) to determine the IC₅₀ value.[1]

-

For broader selectivity profiling, this compound (at a fixed concentration, e.g., 1 µM) is screened against a large panel of kinases (e.g., 256-kinase panel).[1]

-

Enzymes showing significant inhibition (e.g., >50%) are selected for detailed IC₅₀ determination.[1]

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[3]

-

Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Glo) according to the manufacturer's instructions.[3][9]

-

IC₅₀ values are calculated using appropriate software (e.g., GraphPad Prism).[3]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Female athymic immunodeficient mice (e.g., CB-17 SCID) are used.[3]

-

Human cancer cells (e.g., CCNE1-amplified USC-ARK-2 or AML cell lines like EOL-1 and HL60) are subcutaneously injected into the flanks of the mice.[2][3]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered via oral gavage at a specified dose and schedule (e.g., 25 mg/kg BID, five days a week for two weeks, or 40-55 mg/kg).[3][9]

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound (CYC065) is a novel dual inhibitor of CDK2 and CDK9 with a well-defined chemical structure and a clear mechanism of action. Its potent and selective inhibitory activity translates into significant anti-proliferative effects in various cancer models, particularly those with specific genetic backgrounds such as CCNE1 amplification.[2] The detailed synthesis and experimental protocols provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound in oncology. Preclinical and early clinical data support its continued development as a promising anti-cancer agent.[6][8]

References

- 1. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

Preclinical Pharmacology of Fadraciclib (CYC065): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine analogue that functions as a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK2 and CDK9.[1][2][3] Developed as a more potent and selective successor to seliciclib, this compound is under investigation for its therapeutic potential in a variety of solid tumors and hematological malignancies.[1][4] Its mechanism of action, centered on the dual inhibition of critical cell cycle and transcriptional regulators, provides a strong rationale for its development as a monotherapy and in combination with other anti-cancer agents.[5][6]

Mechanism of Action

This compound exerts its anti-neoplastic effects through the dual inhibition of CDK2 and CDK9, which disrupts two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and transcriptional regulation.[7]

-

CDK9 Inhibition and Transcriptional Control: CDK9, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb).[8] P-TEFb is essential for the transition from transcription initiation to elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the Serine 2 position.[1][8] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription. This disproportionately affects genes with short mRNA and protein half-lives, which often include critical pro-survival and oncogenic factors such as Myeloid Cell Leukemia 1 (MCL1) and MYC.[1][4] The rapid depletion of these proteins, particularly the anti-apoptotic protein MCL1, is a key driver of apoptosis in cancer cells.[9]

-

CDK2 Inhibition and Cell Cycle Control: CDK2, primarily in complex with Cyclin E, is a key regulator of the G1 to S phase transition in the cell cycle.[5][8] It phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein, allowing the cell to progress into the DNA synthesis phase.[8] this compound's inhibition of CDK2 leads to a decrease in Rb phosphorylation, resulting in a G1 cell cycle arrest.[3][10] Furthermore, in aneuploid cancer cells (those with an abnormal number of chromosomes), CDK2 inhibition by this compound can lead to a specific form of cell death known as "anaphase catastrophe," a novel anti-cancer mechanism.[11][12]

The combined effect of CDK9-mediated apoptosis and CDK2-mediated cell cycle arrest underpins the potent anti-cancer activity of this compound.[5]

Caption: this compound's dual mechanism of action.

In Vitro Pharmacology

Kinase Inhibitory Potency and Selectivity

This compound demonstrates high potency against its primary targets, CDK2 and CDK9, with significantly lower activity against other CDKs, highlighting its selectivity.[5] It is a second-generation inhibitor with approximately 20-fold greater potency for CDK2 and CDK9 compared to its predecessor, seliciclib.[5]

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| CDK2 | 5 | [2][13] |

| CDK9 | 26 | [2][13] |

| CDK5 | - | [14] |

Note: this compound is also described as a CDK2/5/9 inhibitor, though specific IC₅₀ for CDK5 is not consistently reported in these sources.

Anti-proliferative Activity in Cancer Cell Lines

This compound has shown potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. Sensitivity is often correlated with biomarkers such as high Cyclin E1 (CCNE1) expression, MYC amplification, or dependence on MCL1.[3][5]

| Cell Line Type | Key Biomarker | IC₅₀ (nM) | Reference(s) |

| Uterine Serous Carcinoma (USC) | High CCNE1 | 124.1 ± 57.8 | |

| Uterine Serous Carcinoma (USC) | Low CCNE1 | 415 ± 117.5 | |

| Colorectal Cancer (CRC) PDOs | N/A | 2,650 ± 3,920 | [15] |

| Chronic Lymphocytic Leukemia (CLL) | N/A | ~800 (In vitro active concentration) | [10] |

PDOs = Patient-Derived Organoids

Experimental Protocols

Kinase Inhibition Assay:

-

Principle: To measure the concentration of this compound required to inhibit 50% of the target kinase activity (IC₅₀).

-

Method: Typically performed using purified recombinant CDK/cyclin complexes. The kinase reaction is initiated by adding ATP. Kinase activity is measured by quantifying the phosphorylation of a substrate, often using radiometric methods (³²P-ATP) or fluorescence-based assays. This compound is added at varying concentrations to determine its inhibitory effect.

Cell Viability / Proliferation Assay (e.g., Resazurin or Cell-Titer Glo):

-

Principle: To measure the number of viable cells in a culture after treatment with this compound.

-

Method: Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[2][15]

-

For Resazurin assay , the reagent is added, and viable cells reduce non-fluorescent resazurin to fluorescent resorufin, which is quantified by a plate reader.[2]

-

For Cell-Titer Glo , the reagent lyses cells and provides the substrate (luciferin) for luciferase, generating a luminescent signal proportional to the amount of ATP, an indicator of cell viability.[15]

-

-

Data Analysis: IC₅₀ values are calculated using software like GraphPad Prism.[2]

Western Blotting for Target Engagement:

-

Principle: To detect and quantify changes in the levels and phosphorylation status of target proteins following this compound treatment.

-

Method: Cells are treated with this compound for various durations (e.g., 3 to 24 hours).[1] Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against targets like p-RNA Pol II (Ser2), total RNA Pol II, MCL1, MYC, p-Rb, and a loading control (e.g., actin).[1][8] Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

Caption: A generalized workflow for in vitro testing.

In Vivo Pharmacology

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including patient-derived xenografts (PDXs) and organoids (PDOs).

In Vivo Efficacy Studies

| Cancer Model | Study Type | Dosing Regimen | Key Findings | Reference(s) |

| Human Leukemia (EOL-1, HL60) | Subcutaneous Xenograft | Not specified | Potent anti-leukemic activity. | [1][2] |

| Colorectal Cancer (CRC) | Patient-Derived Xenograft (PDX) | 25 mg/kg, oral gavage, BID, 5 days/week for 2 weeks | Significant tumor growth inhibition compared to control. | [15] |

| Colorectal Cancer (CRC) | Zebrafish Xenograft | Not specified | Combination with encorafenib significantly reduced tumor size. | [10] |

| Breast Cancer (HER2+) | Xenograft | Not specified | Synergistic effect with trastuzumab. | [9] |

| Uterine Serous Carcinoma | Xenograft | Not specified | Synergistic effect with taselisib or trastuzumab. | [9] |

Experimental Protocols

Animal Models (Xenograft/PDX):

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method:

-

Implantation: Human cancer cell lines (xenograft) or patient tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. This compound is administered, often via oral gavage, according to a defined dose and schedule (e.g., 25 mg/kg BID).[15]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors may be excised for pharmacodynamic analysis (e.g., western blotting).

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between treated and control groups.

Pharmacokinetics and Pharmacodynamics (PK/PD)

This compound has been developed for both intravenous and oral administration.[7][16] Preclinical and early clinical studies have shown that therapeutically relevant concentrations are achievable in vivo.

-

Pharmacokinetics: In a Phase 1 study of an intravenous 1-hour infusion in solid tumor patients, a 213 mg dose resulted in a maximum plasma concentration (Cmax) of 6.2 µM and a half-life of up to 3.5 hours.[10] This demonstrates that plasma concentrations can exceed the in vitro IC₅₀ values for target engagement.[10] Preliminary analysis of the oral formulation also suggests dose-dependent exposure.[13]

-

Pharmacodynamics: Target engagement in clinical trials is assessed by measuring downstream markers in peripheral blood mononuclear cells (PBMCs) or tumor biopsies. Key PD markers include the suppression of RNA Pol II phosphorylation at Ser2 and reduced levels of MCL1 protein, confirming the mechanism of action in patients.[13][17]

Combination Studies

The mechanism of this compound provides a strong rationale for its use in combination therapies to achieve synergistic effects or overcome resistance.

-

Combination with BCL2 Inhibitors (Venetoclax): this compound inhibits the transcription of MCL1, a key anti-apoptotic protein that mediates resistance to the BCL2 inhibitor venetoclax.[9] By depleting MCL1, this compound re-sensitizes cells to venetoclax, leading to a synergistic induction of apoptosis. This combination is particularly promising in hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1][5][9]

-

Combination with BRAF Inhibitors (Encorafenib): In BRAF V600E-mutant colorectal cancer models, the combination of this compound and the BRAF inhibitor encorafenib was shown to synergistically suppress tumor cell growth.[10]

-

Other Combinations: Preclinical studies have also shown synergistic effects with HER2 inhibitors (trastuzumab) in breast and uterine cancers.[7][9]

Caption: Synergistic inhibition of anti-apoptotic pathways.

Preclinical and Early Clinical Safety

In preclinical toxicology studies and Phase 1 clinical trials, this compound has been generally well-tolerated at doses that achieve therapeutic exposures.[10][18]

-

Common Treatment-Related Adverse Events: The most frequently reported adverse events include nausea, vomiting, diarrhea, fatigue, and hyperglycemia.[13][18]

-

Dose-Limiting Toxicities (DLTs): In a Phase 1 oral dose-escalation study, DLTs of Grade 3 hyperglycemia and nausea were observed at doses above 125 mg BID.[13] The hyperglycemia was manageable and reversible upon dose interruption.[13]

-

Cell Selectivity: In vitro studies on primary CLL cells showed that this compound was selectively toxic to B-lymphocytes compared to T-cells and other mononuclear cells.[9]

Conclusion

This compound is a potent and selective dual inhibitor of CDK2 and CDK9 with a compelling preclinical profile. Its dual mechanism of action—inducing apoptosis via transcriptional suppression of key survival genes like MCL1 and MYC, while simultaneously arresting the cell cycle—provides a multi-pronged attack on cancer cells. Robust anti-tumor activity has been demonstrated in numerous in vitro and in vivo models, particularly in cancers with defined molecular vulnerabilities such as CCNE1 amplification or MCL1 dependence. The strong synergy observed with other targeted agents, especially BCL2 inhibitors, highlights its potential as a cornerstone of combination therapy. With a manageable safety profile and both oral and intravenous formulations, this compound represents a promising therapeutic candidate for a range of difficult-to-treat cancers.

References

- 1. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral this compound in Patients With Solid Tumors and Lymphoma at ENA 2022 - BioSpace [biospace.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclin-dependent kinase inhibitor this compound (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclacel’s this compound Demonstrates Efficacy in Patient-Derived Colorectal Cancer Models at the 2024 ASCO Annual Meeting | CYCC Stock News [stocktitan.net]

- 12. This compound Shows Efficacy in Colorectal Cancer Models at 2024 ASCO [synapse.patsnap.com]

- 13. A phase 1 study evaluating the safety, pharmacokinetics, and efficacy of this compound, an oral CDK2/9 inhibitor, in patients with advanced solid tumors and lymphoma. - ASCO [asco.org]

- 14. This compound | C21H31N7O | CID 24983461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. targetedonc.com [targetedonc.com]

- 17. cyclacel.com [cyclacel.com]

- 18. Cyclacel Pharmaceuticals Reports New Clinical Data at 2024 ASCO Annual Meeting Highlighting Oral this compound’s Potential as a Precision Medicine for Cancer - BioSpace [biospace.com]

Fadraciclib's Role in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine derivative that acts as a potent and selective dual inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2] Its mechanism of action centers on the induction of apoptosis in tumor cells through the coordinated inhibition of these two key regulatory kinases. This technical guide provides an in-depth overview of this compound's role in promoting programmed cell death, detailing the underlying signaling pathways, experimental methodologies for its characterization, and quantitative data from preclinical studies.

Core Mechanism of Action: Dual Inhibition of CDK9 and CDK2

This compound's primary anti-cancer activity stems from its ability to simultaneously inhibit CDK9 and CDK2, leading to two distinct but complementary effects that culminate in tumor cell apoptosis.

CDK9 Inhibition and Transcriptional Repression of Anti-Apoptotic Proteins

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II), a step that is essential for the elongation of transcription.[1] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a global shutdown of transcriptional elongation.[3][4][5]

This transcriptional repression has a particularly profound impact on the expression of proteins with short half-lives, including key anti-apoptotic proteins and oncogenes that are crucial for tumor cell survival. The most notable of these is Myeloid Cell Leukemia 1 (MCL-1), a member of the BCL-2 family of anti-apoptotic proteins.[1][3][6] Tumor cells are often "primed for death" and rely on the continuous high-level expression of MCL-1 to sequester pro-apoptotic proteins and prevent the initiation of the intrinsic apoptotic cascade. The rapid depletion of MCL-1 protein following this compound treatment unleashes these pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

Another critical target of this compound-mediated transcriptional repression is the MYC oncogene, which drives cellular proliferation and is overexpressed in many cancers.[3] The downregulation of MYC further contributes to the anti-proliferative and pro-apoptotic effects of this compound.

CDK2 Inhibition: A Two-Pronged Attack

This compound's inhibition of CDK2 complements its CDK9-mediated effects and provides an additional mechanism for inducing cell death.

-

Destabilization of MCL-1: CDK2, in complex with Cyclin E, can phosphorylate and stabilize the MCL-1 protein.[3] By inhibiting CDK2, this compound prevents this stabilizing phosphorylation, further promoting the degradation of MCL-1 and enhancing the pro-apoptotic signal initiated by CDK9 inhibition.

-

Induction of Anaphase Catastrophe: In aneuploid cancer cells, which are characterized by an abnormal number of chromosomes, CDK2 plays a crucial role in the clustering of supernumerary centrosomes during mitosis. Inhibition of CDK2 by this compound can disrupt this process, leading to multipolar cell division and a lethal mitotic event known as anaphase catastrophe.[4][7] This mechanism provides a targeted approach to eliminating cancer cells with specific genetic instabilities.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. Cyclin-dependent kinase inhibitor this compound (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the selectivity profile of Fadraciclib across the kinome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine analog that acts as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK2 and CDK9.[1][2][3][4] Its mechanism of action, centered on the dual inhibition of these key cell cycle and transcriptional regulators, has positioned it as a promising therapeutic candidate in various oncology settings, with ongoing clinical trials in advanced solid tumors, lymphoma, and leukemia.[5][6][7][8][9][10][11] This technical guide provides an in-depth overview of the selectivity profile of this compound across the human kinome, detailing the experimental methodologies used for its characterization and presenting the quantitative data in a clear, comparative format.

Mechanism of Action and Therapeutic Rationale

This compound exerts its anti-neoplastic effects through the ATP-competitive inhibition of CDK2 and CDK9.[2][3]

-

Inhibition of CDK9: CDK9, in complex with Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 (Ser2), a critical step for the transition from transcription initiation to productive elongation.[12] By inhibiting CDK9, this compound leads to a reduction in RNA Pol II Ser2 phosphorylation, which in turn downregulates the transcription of short-lived pro-survival and oncogenic proteins.[1][5][13] Key among these are Myeloid Cell Leukemia 1 (MCL1) and the MYC oncoprotein, leading to the induction of apoptosis in cancer cells.[1][5][13][14]

-

Inhibition of CDK2: CDK2, primarily in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle.[1][5] Inhibition of CDK2 by this compound can lead to cell cycle arrest and has been shown to be particularly effective in cancers with high Cyclin E1 (CCNE1) expression.[3] Furthermore, CDK2 inhibition can induce anaphase catastrophe in aneuploid cancer cells, providing another avenue for its anti-cancer activity.[4][15]

The dual inhibition of CDK2 and CDK9 provides a multi-pronged attack on cancer cells, targeting both their proliferative capacity and their survival mechanisms. This makes this compound a compelling agent for cancers dependent on these pathways, including various solid tumors and hematological malignancies.[4][5][15]

Quantitative Kinome Selectivity Profile

The selectivity of this compound has been assessed against a broad panel of kinases to determine its specificity. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: IC50 Values of this compound Against Key Kinase Targets

| Kinase Target | Cyclin Partner | IC50 (nM) | Assay Type |

| CDK2 | Cyclin A | 5 | Enzymatic |

| CDK9 | Cyclin T1 | 26 | Enzymatic |

| CDK5 | p25 | 21 | Enzymatic |

| CDK3 | Cyclin E1 | 29 | Enzymatic |

| CDK7 | Cyclin H | >200 (40-fold less potent than CDK2) | Enzymatic |

| CDK4 | Cyclin D3 | >200 (40-fold less potent than CDK2) | Enzymatic |

| CLK2 | >200 (40-fold less potent than CDK2) | Enzymatic | |

| CLK1 | >500 (100-fold less potent than CDK2) | Enzymatic | |

| CDK1 | Cyclin B | >500 (100-fold less potent than CDK2) | Enzymatic |

Data sourced from Frame et al., 2020.[5]

Table 2: Kinome-Wide Selectivity of this compound at 1 µM

| Kinase Family | Kinases with >50% Inhibition |

| CDK | CDK1/cyclin B, CDK2/cyclin A, CDK3/cyclin E1, CDK4/cyclin D3, CDK5/p25, CDK7/cyclin H, CDK9/cyclin T1 |

| CDK-like | CLK1, CLK2 |

This compound was screened against a panel of 256 kinases at a concentration of 1 µM. Only 9 kinases showed greater than 50% inhibition, demonstrating a high degree of selectivity. Data sourced from Frame et al., 2020.[5][16]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the selectivity and mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The principle is based on the electrophoretic separation of a fluorescently labeled substrate from its phosphorylated product.

Materials:

-

Recombinant human kinases (e.g., CDK2/Cyclin A, CDK9/Cyclin T1)

-

Fluorescently labeled peptide substrate specific for the kinase

-

ATP at a concentration approximating the Km value for each kinase

-

This compound or other test compounds

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Microfluidic chip-based separation instrument (e.g., Caliper LabChip)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, the fluorescently labeled peptide substrate, and the test compound to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes), allowing for enzymatic phosphorylation of the substrate.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Analyze the reaction mixture using a microfluidic separation system. The instrument will apply a current to separate the negatively charged phosphorylated product from the neutral or less charged substrate.

-

The fluorescence of the substrate and product peaks is measured, and the percentage of substrate conversion is calculated.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is employed to detect changes in the expression levels of total proteins and their phosphorylated forms in cells treated with this compound.

Materials:

-

Cell lines of interest (e.g., cancer cell lines)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-MCL1, anti-MYC, anti-total RNA Pol II, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time points.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cell lines of interest

-

This compound

-

96-well opaque-walled plates

-

Resazurin sodium salt solution

-

Fluorescence plate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for a specified duration (e.g., 72 hours).

-

Add resazurin solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value for cell growth inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after this compound treatment.

Materials:

-

Cell lines of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (for fixation)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle for the desired time period.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A to stain the DNA and degrade RNA.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

-

The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound's dual inhibition of CDK9 and CDK2.

Experimental Workflow for Kinome Profiling

Caption: Workflow for in vitro kinase inhibition assay.

Logical Relationship of this compound's Cellular Effects

Caption: Cellular consequences of this compound treatment.

Conclusion

This compound demonstrates a highly selective kinome binding profile, with potent inhibitory activity against its primary targets, CDK2 and CDK9. This selectivity, coupled with its well-defined mechanism of action, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other kinase inhibitors. The combination of robust biochemical and cellular assays is crucial for a comprehensive understanding of a compound's selectivity and its ultimate therapeutic potential. As this compound progresses through clinical development, a thorough understanding of its kinome-wide effects will be paramount in identifying patient populations most likely to benefit and in designing rational combination therapies.

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 9. labbox.es [labbox.es]

- 10. carnabio.com [carnabio.com]

- 11. carnabio.com [carnabio.com]

- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. m.youtube.com [m.youtube.com]

- 14. zellx.de [zellx.de]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Fadraciclib's Impact on MYC and MCL1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fadraciclib (formerly CYC065), a selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9), and its pronounced effects on the expression of the critical oncoprotein MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). This compound's mechanism of action positions it as a promising therapeutic agent in cancers dependent on these key survival and proliferation pathways.

Core Mechanism of Action: Transcriptional Regulation

This compound exerts its primary influence on MYC and MCL1 through the potent inhibition of CDK9.[1][2][3] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II).[4][5] This phosphorylation event is essential for the transition from transcription initiation to productive elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a stall in transcriptional elongation.[1][2][4] This has a particularly significant impact on genes with short-lived messenger RNA (mRNA) and protein products, such as MYC and MCL1.[1][2] The rapid turnover of these transcripts makes their expression levels highly sensitive to disruptions in transcriptional processes. Consequently, this compound treatment leads to a rapid and sustained decrease in both MYC and MCL1 protein levels, ultimately inducing apoptosis in cancer cells that are dependent on these proteins for survival.[1][2][6]

The dual inhibition of CDK2 by this compound also contributes to its anti-cancer activity. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[1] Furthermore, CDK2 has been shown to phosphorylate and stabilize MCL1, suggesting that this compound's inhibition of CDK2 can further promote the downregulation of MCL1.[1]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the potent effects of this compound on CDK inhibition and the subsequent reduction of MYC and MCL1.

Table 1: In Vitro CDK Inhibitory Activity of this compound

| Target | IC50 (nM) |

| CDK2 | 5 |

| CDK9 | 26 |

Source: Data extracted from a phase 1/2 clinical trial publication.[7]

Table 2: Preclinical Effects of this compound on Protein Expression in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Time (hours) | Effect on MCL1 | Effect on MYC |

| Colo205 | Colon Cancer | This compound | 3 | Rapid Loss | - |

| Various | Breast Cancer | This compound | 4-8 | Clear Reduction | Clear Reduction |

| Kasumi-1 | AML | 0.5-1.0 µM this compound | 1 | Strong Suppression | - |

| MOLM-13 | AML | 1 µM this compound | 4 | - | - |

| MV4-11 | AML | 1 µM this compound | 4 | - | - |

| OCI-AML3 | AML | 1 µM this compound | 4 | - | - |

Source: Data compiled from preclinical studies.[1][2][8]

Table 3: Clinical Pharmacodynamic Effects of this compound

| Patient Samples | Analysis | Result |

| Advanced Solid Tumors/Lymphoma | mRNA sequencing | Suppression of MYC and MCL1 gene expression |

Source: Preliminary data from a phase 1/2 clinical trial.[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's impact on MYC and MCL1 expression.

Western Blotting for Protein Expression Analysis

Objective: To determine the levels of MYC, MCL1, and other relevant proteins in cancer cells following treatment with this compound.

-

Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with this compound at various concentrations and for different time points. A vehicle control (e.g., DMSO) is run in parallel.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for MYC, MCL1, phosphorylated RNA Pol II (Ser2), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.

Cell Viability and Apoptosis Assays

Objective: To assess the impact of this compound on cancer cell viability and the induction of apoptosis.

-

Resazurin Reduction Assay (Viability):

-

Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

-

After the desired incubation period (e.g., 72 hours), resazurin solution is added to each well.

-

The plates are incubated for a further 2-4 hours.

-

The fluorescence of the reduced product, resorufin, is measured using a plate reader. The signal is proportional to the number of viable cells.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Cells are treated with this compound as described above.

-

Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

-

Conclusion

This compound has demonstrated a clear and potent mechanism of action involving the dual inhibition of CDK2 and CDK9, leading to the significant downregulation of MYC and MCL1 expression. This activity translates to the induction of apoptosis in various cancer models, particularly those reliant on these oncogenic and pro-survival pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapeutic. The ongoing clinical trials will be crucial in further elucidating its efficacy and safety profile in patients.[9][10][11]

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]

- 3. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer [ouci.dntb.gov.ua]

- 6. Researchers reveal discovery of new cancer drug this compound - ecancer [ecancer.org]

- 7. ascopubs.org [ascopubs.org]

- 8. Interrogation of novel CDK2/9 inhibitor this compound (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cyclacel.com [cyclacel.com]

- 10. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral this compound in Patients With Solid Tumors and Lymphoma at ENA 2022 - BioSpace [biospace.com]

- 11. targetedonc.com [targetedonc.com]

The Molecular Basis of Fadraciclib's Anti-Tumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a second-generation aminopurine inhibitor of Cyclin-Dependent Kinases (CDKs) with demonstrated potent anti-tumor activity in various preclinical models and is currently under investigation in clinical trials for both solid tumors and hematological malignancies.[1][2][3] This technical guide provides an in-depth overview of the molecular basis for this compound's therapeutic effects, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory and cytotoxic activities. This compound was developed as a more potent and selective successor to Seliciclib, exhibiting enhanced activity against its primary targets, CDK2 and CDK9.[1][4]

Core Mechanism of Action: Dual Inhibition of CDK2 and CDK9

This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of two key cell cycle and transcription-regulating kinases: CDK2 and CDK9.[4][5] This dual-targeting mechanism disrupts two fundamental processes in cancer cells: cell cycle progression and transcriptional regulation of key survival proteins.

Inhibition of the CDK9/P-TEFb Complex and Transcriptional Repression

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[6] P-TEFb plays a crucial role in the transition from transcription initiation to elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the Serine 2 position.[1][6] this compound potently inhibits CDK9, leading to a rapid and sustained decrease in RNA Pol II CTD pSer2 levels.[1] This inhibition of transcriptional elongation disproportionately affects the expression of genes with short-lived mRNAs and proteins, many of which are critical for cancer cell survival and proliferation.[4]

Key downstream targets of CDK9 inhibition by this compound include:

-

Myeloid Cell Leukemia 1 (MCL1): A pro-survival BCL2 family protein that is essential for the survival of many cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[1][7] this compound treatment leads to a rapid downregulation of MCL1 protein levels, thereby promoting apoptosis.[1][4]

-

MYC: An oncoprotein that drives the proliferation of many cancer types. This compound treatment results in a significant reduction in MYC protein levels.[1][4]

The potent inhibition of CDK9-mediated transcription is considered the predominant mechanism of action for this compound, leading to the induction of apoptosis in cancer cells.[1][7]

Inhibition of the CDK2/Cyclin E Complex and Cell Cycle Control

CDK2, primarily in complex with Cyclin E, is a critical regulator of the G1 to S phase transition in the cell cycle. The CDK2/Cyclin E complex phosphorylates the Retinoblastoma (RB) protein, leading to the release of E2F transcription factors and the expression of genes required for DNA replication. This compound is a potent inhibitor of CDK2.[1][8] Inhibition of CDK2 by this compound leads to a decrease in RB phosphorylation, which can result in a G1 cell cycle arrest.[1] This activity is particularly relevant in tumors with amplification or overexpression of Cyclin E, which is associated with poor prognosis and resistance to other therapies, such as CDK4/6 inhibitors.[1][7]

Quantitative Data on this compound's Inhibitory and Anti-proliferative Activity

The following tables summarize the quantitative data on this compound's inhibitory activity against various kinases and its anti-proliferative effects in a range of cancer cell lines.

| Kinase Target | IC50 (nM) |

| CDK2/cyclin A | 5 |

| CDK9/cyclin T1 | 26 |

| CDK5/p25 | 21 |

| CDK3/cyclin E1 | 29 |

| CDK7/cyclin H | >1000 |

| CDK4/cyclin D3 | >1000 |

| CLK2 | >1000 |

| CLK1 | >2500 |

| CDK1/cyclin B | >2500 |

Table 1: In vitro kinase inhibitory potency of this compound. IC50 values were determined at ATP concentrations close to the respective Km values.[1]

| Cell Line | Cancer Type | IC50 (nM) |

| Uterine Serous Carcinoma (CCNE1-overexpressing) | ||

| USC-ARK-2 | Uterine Serous Carcinoma | 124.1 ± 57.8 |

| USC-ARK-7 | Uterine Serous Carcinoma | |

| Uterine Serous Carcinoma (CCNE1-low expressing) | ||

| SPEC-2 | Uterine Serous Carcinoma | 415 ± 117.5 |

| Colorectal Cancer Patient-Derived Organoids | ||

| CRC PDOs (average) | Colorectal Cancer | 2650 ± 3920 |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines and patient-derived organoids.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a representative experimental workflow for its in vivo evaluation.

Caption: this compound's inhibition of the CDK9/P-TEFb pathway.

Caption: this compound's inhibition of the CDK2/Cyclin E pathway.

Caption: Experimental workflow for in vivo xenograft studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

-

Methodology:

-

Recombinant CDK/cyclin complexes are generated and purified.[1]

-

Kinase assays are performed in a multi-well plate format.

-

This compound is serially diluted to create a 10-point concentration curve.

-

The kinase, substrate (e.g., a peptide or protein substrate for the specific kinase), and this compound at varying concentrations are incubated in an appropriate kinase buffer.

-

The kinase reaction is initiated by the addition of ATP at a concentration approximating the Km value for each specific kinase.[1]

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric assay with ³²P-ATP or a fluorescence/luminescence-based assay).

-

The percent inhibition is calculated for each this compound concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).[1]

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Viability Assay (Resazurin Reduction Assay)

-

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[1]

-

This compound is serially diluted in fresh culture medium, and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Cells are incubated with this compound for a specified duration (e.g., 72 hours).[1]

-

Following incubation, a resazurin-based reagent is added to each well.

-

The plates are incubated for a further 2-4 hours to allow viable, metabolically active cells to reduce resazurin to the fluorescent product, resorufin.

-

Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

IC50 values are calculated from the dose-response curves.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cells are treated with this compound at various concentrations and for different durations.

-

Both adherent and suspension cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V (e.g., Annexin V-FITC or Annexin V-Cy5) and Propidium Iodide (PI) are added to the cell suspension.[10]

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

The cell population is gated to distinguish between:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).[1]

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping.

-

Fixed cells are stored at -20°C for at least 2 hours.

-

The fixed cells are washed with PBS to remove the ethanol.

-

Cells are resuspended in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.

-

The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content (fluorescence intensity).

-

Western Blotting

-

Objective: To detect changes in the expression and phosphorylation status of key proteins following this compound treatment.

-

Methodology:

-

Cells are treated with this compound and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies targeting proteins of interest (e.g., RNA Pol II pSer2, MCL1, MYC, RB, cleaved PARP, and a loading control like actin or tubulin) overnight at 4°C.[1][4]

-

The membrane is washed to remove unbound primary antibodies.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by exposure to X-ray film or a digital imager.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[1]

-

Tumors are allowed to grow to a palpable size (e.g., 125-250 mm³).[1]

-

Mice are randomized into treatment and control groups.

-

This compound is formulated for oral administration (e.g., in sterile double-distilled water) and administered by oral gavage at a specified dose and schedule (e.g., 40 or 55 mg/kg, once daily, 5 days on/2 days off for 2 weeks).[1] The control group receives the vehicle.

-

Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (width² x length)/2.

-

At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., immunohistochemistry or Western blotting).

-

Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

-

Conclusion

This compound is a potent dual inhibitor of CDK2 and CDK9, which translates to a powerful anti-tumor effect through the combined mechanisms of cell cycle arrest and induction of apoptosis via transcriptional repression of key survival genes. Its efficacy in preclinical models, particularly in those with a dependency on MCL1 or with Cyclin E amplification, highlights its potential as a promising therapeutic agent for a range of cancers. The detailed protocols provided herein serve as a guide for researchers to further investigate and characterize the activity of this compound and similar CDK inhibitors. The ongoing clinical trials will be crucial in defining the therapeutic window and patient populations that will benefit most from this targeted therapy.[1][2][11]

References

- 1. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]

- 3. This compound (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase inhibitor this compound (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PrimoVeNde [liuc.primo.exlibrisgroup.com]